ethyl (Z)-4-bromo-3-methylbut-2-enoate
Description
Contextualization within Modern Halogenated Enones and α,β-Unsaturated Ester Chemistry
Ethyl (Z)-4-bromo-3-methylbut-2-enoate belongs to two important classes of organic compounds: halogenated enones and α,β-unsaturated esters. α,β-Unsaturated esters are characterized by a carbon-carbon double bond conjugated to a carbonyl group. This structural arrangement creates a versatile chemical entity with multiple reactive sites, making these compounds crucial building blocks in organic synthesis. libretexts.org The presence of a halogen, in this case, bromine, further enhances the synthetic utility of the molecule.
Halogenated α,β-unsaturated carbonyls are prized intermediates due to their predictable reactivity. libretexts.orgresearchgate.net The electron-withdrawing nature of the ester group and the presence of the double bond make the β-carbon susceptible to nucleophilic attack (a Michael addition), while the bromine atom on the adjacent allylic carbon provides a site for nucleophilic substitution or for organometallic coupling reactions. This dual reactivity allows for sequential, controlled modifications of the molecular structure. The synthesis of α,β-unsaturated ketones can be achieved from α-bromo substituted precursors through elimination reactions. libretexts.org
Historical Development and Significance of Related Building Blocks in Retinoid Synthesis
The synthesis of retinoids, a class of compounds related to vitamin A, is crucial for understanding various biological processes, including vision, cell growth, and differentiation. Research into inherited retinal dystrophies, often caused by mutations in genes of the retinoid cycle, has driven the development of synthetic pathways to produce various retinoid isomers and related molecules. researchgate.net
Historically, the construction of the complex polyene chains characteristic of retinoids has relied on the use of carefully designed C5-C10 building blocks. This compound and similar structures have emerged as important C5 synthons in these multi-step syntheses. For instance, it has been utilized in the total synthesis of 9-cis-β-carotene, a provitamin A carotenoid investigated for its potential to inhibit photoreceptor degeneration in certain retinal diseases. researchgate.net The specific geometry and functional groups of these building blocks are critical for establishing the correct stereochemistry in the final retinoid product.
Structural Elucidation and Stereochemical Importance of the (Z)-Configuration
The structure of this compound is defined by an ethyl ester group, a methyl group at the 3-position, and a bromo-methyl group at the 4-position, all arranged around a carbon-carbon double bond. The designation "(Z)" is of critical importance and refers to the stereochemistry of this double bond.
Using the Cahn-Ingold-Prelog (CIP) priority rules, the substituents on each carbon of the double bond are ranked. If the highest-priority groups on each carbon are on the same side of the double bond, the configuration is designated as Z (from the German zusammen, meaning "together"). numberanalytics.com If they are on opposite sides, it is designated E (entgegen, "opposite"). In this molecule, the specific (Z)-geometry is crucial as the spatial arrangement of atoms significantly influences the outcome of chemical reactions and the biological activity of the final products. numberanalytics.comnumberanalytics.com The synthesis of thermodynamically less stable Z-alkenes is often a significant challenge, requiring specialized methods to avoid the formation of the more stable E-isomer. nih.govresearchgate.net The stereochemical integrity of building blocks like this compound is paramount in complex syntheses where multiple stereocenters are established. numberanalytics.comacs.org
Overview of Research Domains: Synthesis, Reactivity, and Synthetic Utility
Research involving this compound is primarily focused on its application as a synthetic intermediate.
Synthesis: The compound is typically synthesized via the allylic bromination of a precursor ester. A common method involves the reaction of ethyl 3,3-dimethylacrylate or ethyl 3-methyl-2-butenoate with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. researchgate.netprepchem.com This reaction typically produces a mixture of (E) and (Z) isomers, which can then be separated. researchgate.net
Reactivity: The reactivity of this compound is governed by its three primary functional groups:
Allylic Bromide: The C-Br bond is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. It is also a key site for forming new carbon-carbon bonds via reactions like the Wittig reaction after conversion to a phosphonium (B103445) salt. researchgate.net
α,β-Unsaturated Ester: The conjugated system can react with nucleophiles at the β-position (conjugate addition). The double bond can also undergo various addition reactions.
Ester Group: The ethyl ester can be hydrolyzed to a carboxylic acid or converted to other esters or amides.
Synthetic Utility: The primary synthetic utility lies in its role as a versatile building block for larger, more complex molecules. Its application in the synthesis of 9-cis-β-carotene highlights its importance in the field of medicinal and biological chemistry, particularly in the study and potential treatment of retinal disorders. researchgate.net
Table 1: Physicochemical Properties of Ethyl 4-bromo-3-methylbut-2-enoate
| Property | Value |
|---|---|
| CAS Number | 26918-14-9 (for E/Z mixture); 51371-55-2 (for Z-isomer) sigmaaldrich.comchemicalbook.com |
| Molecular Formula | C₇H₁₁BrO₂ nih.gov |
| Molecular Weight | 207.07 g/mol nih.govcymitquimica.com |
| Appearance | Colorless to Pale Yellow Oil chemicalbook.comchemicalbook.com |
| Boiling Point | 118 °C at 16 Torr chemicalbook.comchemicalbook.com |
| Density | ~1.343 g/cm³ (Predicted) echemi.com |
| Purity | Often available as a mixture of E/Z isomers sigmaaldrich.com |
Table 2: Example Synthesis of Ethyl 4-bromo-3-methylbut-2-enoate
| Reactants / Reagents | Molar Equivalent / Amount | Purpose |
|---|---|---|
| Ethyl 3,3-dimethylacrylate | 1.0 eq (e.g., 78 mmol) | Starting Material |
| N-Bromosuccinimide (NBS) | ~1.1 eq (e.g., 85 mmol) | Brominating Agent |
| Azobisisobutyronitrile (AIBN) | Catalytic amount (e.g., 0.02 g) | Radical Initiator |
| Carbon tetrachloride (CCl₄) | Solvent (e.g., 128 mL) | Reaction Solvent |
| Conditions: | Reflux for 3 hours researchgate.net | |
| Product: | (E) and (Z)-ethyl 4-bromo-3-methylbut-2-enoate researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (Z)-4-bromo-3-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-3-10-7(9)4-6(2)5-8/h4H,3,5H2,1-2H3/b6-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPWHZOYUGYXFA-XQRVVYSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of Ethyl Z 4 Bromo 3 Methylbut 2 Enoate and Its Stereoisomers
Established Routes to α,β-Unsaturated Esters Precursors
The common precursor for the target compound is ethyl 3-methylbut-2-enoate (B8612036). Its synthesis is typically achieved through established olefination reactions or by the functionalization of simpler alkyl esters.
Olefination reactions provide a direct and widely used method for constructing the carbon-carbon double bond of α,β-unsaturated esters. Among these, the Horner-Wadsworth-Emmons (HWE) reaction is a prominent and reliable tool. This reaction involves the use of a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to form an alkene. wikipedia.org
The HWE reaction is renowned for its high stereoselectivity, typically favoring the formation of the (E)-alkene. wikipedia.orgnrochemistry.com This is attributed to the thermodynamic stability of the transition state leading to the trans-isomer. nrochemistry.com The reaction begins with the deprotonation of a phosphonate (B1237965) ester to generate a nucleophilic carbanion. This carbanion then adds to a carbonyl compound, such as acetone, to form a key intermediate. Subsequent elimination of a water-soluble dialkyl phosphate (B84403) salt yields the desired α,β-unsaturated ester, ethyl 3-methylbut-2-enoate. wikipedia.org The ease of removal of the phosphate byproduct by aqueous extraction is a significant advantage of the HWE reaction over the traditional Wittig reaction. wikipedia.orgalfa-chemistry.com
While the standard HWE reaction yields predominantly (E)-isomers, modifications such as the Still-Gennari variation, which employs phosphonates with electron-withdrawing groups and specific bases like potassium hexamethyldisilazide (KHMDS), can be used to selectively produce (Z)-alkenes. youtube.com
Table 1: Comparison of Olefination Reactions for α,β-Unsaturated Ester Synthesis
| Reaction | Reagent Type | Typical Selectivity | Key Advantages |
| Horner-Wadsworth-Emmons (HWE) | Phosphonate-stabilized carbanion | (E)-isomer favored wikipedia.org | High reactivity, water-soluble byproduct alfa-chemistry.com |
| Still-Gennari Modification | Electron-withdrawing phosphonates | (Z)-isomer favored youtube.com | High (Z)-selectivity for specific substrates |
| Wittig Reaction | Phosphonium (B103445) ylide | (Z)-isomer often favored with unstabilized ylides | Broad applicability |
An alternative strategy to olefination involves the direct functionalization of saturated alkyl esters to introduce a carbon-carbon double bond. This can be achieved through dehydrogenation reactions. For instance, a palladium-catalyzed α,β-dehydrogenation of esters has been developed. organic-chemistry.org This method involves the generation of a zinc enolate from the starting ester, followed by the addition of an oxidant and a palladium catalyst to facilitate β-hydride elimination, resulting in the formation of the α,β-unsaturated ester. organic-chemistry.org
Another approach is the site-selective C-H functionalization at the α-alkoxyl position of alkyl esters under radical conditions, which can lead to substituted ester derivatives. rsc.org While less direct for producing the specific precursor ethyl 3-methylbut-2-enoate, these methods represent an area of active research for creating unsaturated systems from simple saturated precursors.
Regioselective and Stereoselective Bromination Strategies for the Allylic Position
Once the precursor, ethyl 3-methylbut-2-enoate, is obtained, the next critical step is the introduction of a bromine atom at the allylic position (the carbon adjacent to the double bond). This requires a reaction that is both regioselective (brominates the correct position) and stereoselective.
A classic and effective method for allylic bromination is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide. prepchem.commasterorganicchemistry.com The reaction is typically conducted in a non-polar solvent like carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene (B45396) under reflux or light irradiation. researchgate.netresearchgate.net
The mechanism proceeds via a free-radical chain reaction. masterorganicchemistry.com
Initiation: The initiator (AIBN) decomposes upon heating to form radicals, which then abstract a hydrogen atom from a trace amount of HBr present to generate a bromine radical (Br•).
Propagation: The bromine radical selectively abstracts a hydrogen atom from the allylic methyl group of ethyl 3-methylbut-2-enoate. This is the most favorable position because the resulting allylic radical is stabilized by resonance. This resonance delocalizes the unpaired electron across the C-2, C-3, and C-4 positions.
Bromination: The allylic radical then reacts with a molecule of Br₂, which is present in a low, steady-state concentration maintained by the reaction of NBS with HBr, to form the allylic bromide product and a new bromine radical, which continues the chain. masterorganicchemistry.com
This process yields a mixture of ethyl (E)- and (Z)-4-bromo-3-methylbut-2-enoate. researchgate.net
Table 2: Typical Conditions for NBS-Mediated Allylic Bromination prepchem.comresearchgate.net
| Parameter | Condition | Purpose |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a constant, low concentration of Br₂ |
| Radical Initiator | AIBN or Benzoyl Peroxide | Initiates the free-radical chain reaction |
| Solvent | Carbon Tetrachloride (CCl₄) | Inert solvent that facilitates the radical reaction |
| Condition | Heat (Reflux) or Light | Provides energy for initiator decomposition |
The free-radical bromination of ethyl 3-methylbut-2-enoate inherently leads to a mixture of the (E) and (Z) geometric isomers. researchgate.net The ratio of these isomers can vary, with one report indicating a mixture of approximately 55:45 (E/Z). manchesterorganics.com The formation of both isomers is a consequence of the planar nature of the intermediate allylic radical. The incoming bromine can attack from either face with respect to the substituents on the double bond, leading to both stereochemical outcomes.
Given the different biological activities and synthetic utilities of individual geometric isomers, their separation is crucial. patsnap.com Chromatographic techniques are the most effective and widely employed methods for separating (E) and (Z) isomers. patsnap.com
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using columns like C18 or specialized phases such as C30 can provide excellent separation of geometric isomers based on subtle differences in their polarity and shape. researchgate.netpatsnap.comacs.org For instance, the analysis and purification of ethyl 4-bromo-3-methylbut-2-enoate has been successfully performed using a C18-RP column with a water/acetonitrile (B52724) gradient. researchgate.net
Gas Chromatography (GC): For volatile compounds, GC with polar capillary columns can effectively separate geometric isomers. researchgate.net Typically, the (E)-isomer of a conjugated diene will elute before the corresponding (Z)-isomer on a polar column. researchgate.net
Targeted Synthesis and Enrichment of the (Z)-Stereoisomer
Achieving a high proportion of the (Z)-isomer is a significant synthetic challenge that can be approached through stereoselective reaction design or post-synthesis enrichment.
Several strategies focus on the stereoselective synthesis of (Z)-alkenes, which can then be subjected to allylic bromination. Kinetically-controlled catalytic cross-metathesis reactions have been developed that can selectively generate (Z)-α,β-unsaturated esters. nih.gov These methods often utilize specific molybdenum or ruthenium catalysts. Another approach involves the stereoselective reduction of alkynes, where partial hydrogenation using specific catalysts (like Lindlar's catalyst) can yield (Z)-alkenes.
Furthermore, some synthetic methods aim for the direct stereoselective formation of (Z)-allylic halides. Palladium(0)-catalyzed hydroboration-bromination of alkylselanylacetylenes has been shown to produce (Z)-alkenyl bromides with high stereoselectivity. rsc.org While these advanced methods may not be the most common route to the title compound, they represent the forefront of stereoselective synthesis.
In cases where a mixture of isomers is unavoidable, enrichment of the desired (Z)-isomer can sometimes be achieved through methods other than chromatography. For instance, one inventive method describes the selective decomposition of the undesired major isomer in a geometric isomer mixture by leaving it in a specific solvent solution, allowing the more stable, desired minor isomer to be isolated. google.com Such a strategy relies on the differential stability of the isomers under specific conditions.
Stereodivergent and Stereospecific Approaches
The generation of ethyl 4-bromo-3-methylbut-2-enoate can be achieved through various synthetic routes, with the stereochemical outcome being highly dependent on the chosen method and reaction conditions.
Non-Stereospecific Radical Bromination
A common method for synthesizing ethyl 4-bromo-3-methylbut-2-enoate involves the allylic bromination of a precursor like ethyl 3,3-dimethylacrylate. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), with N-bromosuccinimide (NBS) serving as the bromine source. The reaction, usually conducted in a non-polar solvent like carbon tetrachloride under reflux, proceeds via a radical mechanism. researchgate.net This approach, however, is generally not stereospecific and results in a mixture of (E) and (Z) isomers, often in nearly equal ratios (e.g., E/Z of 55:45). sigmaaldrich.com The lack of stereocontrol necessitates subsequent purification to isolate the desired Z-isomer.
Stereoselective Wittig-Type Reactions
To achieve higher stereoselectivity, Wittig-type reactions represent a powerful and widely used strategy for alkene synthesis. iitk.ac.in The stereochemical outcome of the Wittig reaction is heavily influenced by the nature of the phosphorus ylide employed. organic-chemistry.orglibretexts.org
Z-Alkene Synthesis (Unstabilized Ylides) : Non-stabilized ylides, typically those where the ylidic carbon is substituted with alkyl groups, react rapidly with aldehydes and ketones to predominantly form the cis or (Z)-alkene. libretexts.org This selectivity is attributed to the kinetic control of the reaction, where the irreversible formation of a syn-oxaphosphetane intermediate leads directly to the Z-product. libretexts.org A plausible stereospecific route to ethyl (Z)-4-bromo-3-methylbut-2-enoate could involve the reaction of a bromo-substituted aldehyde or ketone with an appropriate unstabilized phosphorus ylide.
E-Alkene Synthesis (Stabilized Ylides) : Conversely, stabilized ylides, which contain an electron-withdrawing group (like an ester or ketone) on the ylidic carbon, react to form the trans or (E)-alkene with high selectivity. wikipedia.org For these ylides, the initial cycloaddition is often reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane intermediate, which then collapses to the E-alkene. libretexts.org
This divergent behavior allows for a stereodivergent approach , where by choosing the appropriate ylide (stabilized or unstabilized), one can selectively synthesize either the (E) or (Z) isomer of a target alkene from the same carbonyl compound. organic-chemistry.org The Schlosser modification offers another layer of control, allowing for the synthesis of E-alkenes even from non-stabilized ylides through the use of strong bases at low temperatures to equilibrate the betaine (B1666868) intermediate. wikipedia.org
Other Stereospecific Methods
Hydrobromination of alkynoate precursors is another potential route. The anti-Markovnikov addition of HBr to terminal alkynes, catalyzed by transition metals or radical initiators, can yield terminal (E)-vinyl bromides with high stereoselectivity. organic-chemistry.org While requiring a suitable alkynoate starting material, this method provides excellent control over the regiochemistry and stereochemistry of the resulting vinyl bromide.
The table below summarizes the expected stereochemical outcomes from different synthetic approaches.
| Synthetic Method | Key Reagents | Typical Stereochemical Outcome | Controlling Factors |
| Radical Bromination | Ethyl 3,3-dimethylacrylate, NBS, AIBN | Mixture of (E) and (Z) isomers | Non-stereospecific radical mechanism |
| Wittig Reaction (Unstabilized Ylide) | Aldehyde/Ketone + Alkyl-substituted ylide | Predominantly (Z)-alkene | Kinetic control, rapid formation of syn-oxaphosphetane |
| Wittig Reaction (Stabilized Ylide) | Aldehyde/Ketone + Ester-substituted ylide | Predominantly (E)-alkene | Thermodynamic control, equilibration to anti-oxaphosphetane |
| Schlosser Modification | Unstabilized ylide, phenyllithium | Predominantly (E)-alkene | Base-mediated equilibration of betaine intermediate |
| Anti-Markovnikov Hydrobromination | Terminal alkynoate, HBr source, catalyst | (E)-vinyl bromide | Catalyst and reaction conditions |
Purification and Isolation Techniques for High Z-Purity (e.g., HPLC)
When synthetic methods yield a mixture of (E) and (Z) isomers, efficient purification is critical to isolate this compound with high isomeric purity.
Distillation and Basic Chromatography
Initial purification of the crude product mixture can often be achieved by vacuum distillation. This technique separates compounds based on differences in boiling points and can effectively remove starting materials and non-isomeric byproducts. researchgate.net However, due to the similar physical properties of (E) and (Z) isomers, distillation alone is typically insufficient to achieve high isomeric purity. Standard column chromatography on silica (B1680970) gel may also provide some separation, but complete resolution can be challenging.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analytical and preparative separation of geometric isomers. researchgate.nethelsinki.fi
Reverse-Phase HPLC (RP-HPLC) : A common and effective method involves using a non-polar stationary phase, such as a C18 column, with a polar mobile phase. For ethyl 4-bromo-3-methylbut-2-enoate, a gradient elution system of acetonitrile and water has been shown to successfully separate the isomers, achieving a purity of 96%. researchgate.net The separation is based on subtle differences in the hydrophobicity of the isomers.
Silver-Ion Chromatography : For particularly difficult separations of unsaturated compounds, HPLC columns impregnated with silver ions (Ag⁺) can be employed. google.com The silver ions interact with the π-electrons of the double bond, and this interaction is sensitive to the steric environment around the bond. This differential interaction between the (E) and (Z) isomers and the stationary phase can lead to enhanced separation that may not be possible on standard C18 columns. google.com
Chiral Stationary Phases : In some cases, chiral stationary phases have been successfully used to resolve geometric isomers of complex molecules, demonstrating the versatility of HPLC techniques. nih.gov
The choice of HPLC method depends on the specific properties of the isomers and the required scale of purification. For achieving high Z-purity, preparative HPLC is often the method of choice. nih.gov
The following table outlines common purification techniques and their effectiveness.
| Technique | Principle | Application for E/Z Isomer Separation | Typical Purity Achieved |
| Vacuum Distillation | Separation by boiling point | Bulk removal of non-isomeric impurities | Low to moderate isomeric separation |
| Standard Column Chromatography | Adsorption/partition on silica/alumina | Partial separation, often requires optimization | Moderate |
| Reverse-Phase HPLC (C18) | Partition based on hydrophobicity | Good separation for many α,β-unsaturated esters | High (e.g., 96%) researchgate.net |
| Silver-Ion HPLC | Complexation with double bond π-electrons | Excellent for challenging olefin isomer separations | Very High google.com |
Analogous Synthetic Routes for Related Halogenated Esters
The synthetic strategies applied to this compound are part of a broader family of reactions used to create halogenated esters, many of which are valuable synthetic intermediates.
One analogous route is the synthesis of ethyl (2E)-4-bromo-3-ethoxybut-2-enoate . This compound can be prepared from ethyl acetoacetate (B1235776) and triethyl orthoformate, followed by bromination. researchgate.net Such α,β-unsaturated esters serve as synthons for preparing various heterocyclic compounds. researchgate.net
Another important class of reactions is the Horner-Wadsworth-Emmons (HWE) reaction , which typically uses phosphonate esters and provides excellent stereoselectivity for (E)-alkenes. This method is often preferred over the Wittig reaction for synthesizing E-α,β-unsaturated esters, especially when dealing with sterically hindered ketones. organic-chemistry.org
Methods have also been developed for the direct halogenation of α,β-unsaturated carbonyl compounds. For example, using a combination of OXONE® and hydrobromic acid (HBr) allows for the efficient synthesis of α-bromo-α,β-unsaturated carbonyls. organic-chemistry.org This two-step, one-pot procedure involves the initial formation of a dihalide intermediate, followed by elimination to generate the final unsaturated product. organic-chemistry.org
Furthermore, stereospecific syntheses of other halogenated esters, such as (S)-ethyl 3-(4-bromophenyl)butanoate , have been achieved through asymmetric catalysis. Rhodium-catalyzed asymmetric 1,4-addition of a boronic acid to an unsaturated ester is a powerful method for creating chiral centers while incorporating a bromo-functionalized aryl group. organic-chemistry.org These advanced catalytic methods highlight the diverse toolkit available to chemists for the precise construction of complex halogenated esters.
Reactivity Profiles and Mechanistic Investigations of Ethyl Z 4 Bromo 3 Methylbut 2 Enoate
Reactivity at the Vinylic Bromine Position
The bromine atom attached to the sp²-hybridized carbon of the double bond exhibits reactivity characteristic of a vinylic halide. This position is amenable to reactions that form new carbon-carbon or carbon-heteroatom bonds, primarily through metal-catalyzed processes.
Organometallic Cross-Coupling Strategies
Organometallic cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the vinylic bromine of ethyl (Z)-4-bromo-3-methylbut-2-enoate can participate in such transformations. For instance, in Suzuki cross-coupling reactions, a palladium(0) catalyst facilitates the reaction between the vinylic bromide and an organoboron compound. nih.gov This methodology allows for the introduction of various aryl or vinyl substituents at this position, significantly increasing the molecular complexity.
While specific examples detailing the cross-coupling of the titular compound are not extensively documented in the provided results, the general reactivity of similar vinylic bromides is well-established. nih.gov The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and stereoretention of the (Z)-double bond geometry.
Table 1: Representative Organometallic Cross-Coupling Reactions Data for this table is generalized based on typical Suzuki reactions, as specific examples for the title compound were not available in the search results.
| Coupling Partner | Catalyst | Base | Solvent | Product Type |
|---|---|---|---|---|
| Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | Ethyl (Z)-4-aryl-3-methylbut-2-enoate |
Nucleophilic Vinylic Substitution Pathways
Direct nucleophilic substitution at a vinylic center is generally difficult due to the high energy of the transition state and potential intermediates. The electron-rich nature of the double bond repels incoming nucleophiles, and the sp² hybridization of the carbon atom makes backside attack (as in an Sₙ2 reaction) impossible. However, under specific conditions, such as the presence of a strong nucleophile or a suitable catalyst, these reactions can proceed, often through addition-elimination or elimination-addition mechanisms. There is limited specific information in the provided search results concerning the nucleophilic vinylic substitution pathways for this compound.
Reactivity at the Allylic Bromine Position
The bromine atom on the methyl group adjacent to the double bond is in an allylic position. This position is significantly more reactive towards nucleophilic substitution than the vinylic position due to the ability of the adjacent π-system to stabilize the transition state and any potential carbocationic intermediates.
Formation of Organophosphorus Reagents (e.g., Wittig Salts, Horner-Wadsworth-Emmons Reagents)
A primary application of this compound is its use as a precursor for organophosphorus reagents, which are cornerstones of alkene synthesis. researchgate.net
Wittig Reagents : The reaction of this compound with a phosphine, typically triphenylphosphine (B44618), results in the formation of a phosphonium (B103445) salt. wikipedia.orgmasterorganicchemistry.com This salt is a stable crystalline solid that can be isolated and stored. Subsequent deprotonation of the carbon adjacent to the phosphorus atom with a strong base, such as n-butyllithium, generates a phosphonium ylide, also known as a Wittig reagent. masterorganicchemistry.com
Horner-Wadsworth-Emmons (HWE) Reagents : Alternatively, reaction with a phosphite, such as triethyl phosphite, via the Michaelis-Arbuzov reaction, yields a phosphonate (B1237965) ester. wikipedia.org This phosphonate is the key component of the Horner-Wadsworth-Emmons (HWE) reaction. The phosphonate carbanion, generated by treatment with a base like sodium hydride or an alkoxide, is more nucleophilic and generally less basic than a Wittig ylide. wikipedia.orgorganic-chemistry.org
Stereochemical Outcomes in Phosphonium Ylide and Phosphonate Carbanion Generation
The generation of the phosphonium ylide or phosphonate carbanion from this compound proceeds with retention of the (Z)-geometry of the double bond. This stereochemistry is then carried into the subsequent olefination reaction.
In the Wittig reaction, the stereochemical outcome (E vs. Z alkene product) depends on the nature of the ylide. wikipedia.orgmasterorganicchemistry.com Ylides bearing an electron-withdrawing group, such as the ester moiety in the reagent derived from the title compound, are known as "stabilized ylides." Stabilized ylides typically react with aldehydes to produce (E)-alkenes with high selectivity. wikipedia.orgmasterorganicchemistry.com This is because the intermediates in the reaction pathway are able to equilibrate to the more thermodynamically stable anti-oxaphosphetane, which then collapses to form the (E)-alkene. wikipedia.org
Similarly, the standard Horner-Wadsworth-Emmons reaction also strongly favors the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.orgtcichemicals.com However, modifications to the phosphonate structure (e.g., using diarylphosphonoacetates) or reaction conditions (e.g., specific bases and additives like sodium iodide) can reverse this selectivity to favor the (Z)-alkene. tcichemicals.comresearchgate.netnih.gov
Table 2: Stereoselectivity in Olefination Reactions This table summarizes general trends for stabilized ylides and HWE reagents.
| Reagent Type | Typical Aldehyde Substrate | Major Product Stereoisomer | Mechanistic Rationale |
|---|---|---|---|
| Stabilized Wittig Ylide | Benzaldehyde (B42025) | (E)-alkene | Thermodynamic control, formation of stable anti-oxaphosphetane wikipedia.org |
| Standard HWE Reagent | Aliphatic Aldehyde | (E)-alkene | Steric approach control favors intermediates leading to the E-product organic-chemistry.org |
Michael Acceptor Reactivity of the α,β-Unsaturated Ester Moiety
The α,β-unsaturated ester system in this compound functions as a Michael acceptor, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is governed by the polarization of the π-system due to the electron-withdrawing nature of the ester group.
The reaction of this compound with nucleophiles can proceed via several pathways, including conjugate (or 1,4-) addition, direct (1,2-) addition at the ester carbonyl, and substitution at the allylic bromide position. The outcome is highly dependent on the nature of the nucleophile.
Soft nucleophiles, such as organocuprates (Gilman reagents), are well-known to favor 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. masterorganicchemistry.com In contrast, harder nucleophiles like Grignard reagents typically add directly to the carbonyl carbon. masterorganicchemistry.com For this compound, this presents a competition between Michael addition and other potential reactions.
While specific studies on the Michael addition to this compound are not extensively detailed, research on analogous compounds provides significant insight. For instance, in reactions with the related compound ethyl 4-bromo-2-ethoxycarbonyl-2-pentenoate, nucleophiles such as sodium phenylthiolate and morpholine (B109124) were found to yield substitution products, with no Michael addition observed. mdpi.com However, when potassium cyanide or sodium borohydride (B1222165) were used, the reaction proceeded via a Michael addition, which was then followed by a ring-closure to form cyclopropane (B1198618) derivatives. mdpi.com This highlights the delicate balance between the nucleophile's character and the substrate's reactivity in determining the reaction pathway.
The electron-deficient double bond in this compound makes it a potential dienophile for [4+2] cycloaddition reactions, such as the Diels-Alder reaction. organic-chemistry.orgmasterorganicchemistry.com In a typical Diels-Alder reaction, an electron-rich conjugated diene reacts with an electron-poor dienophile. organic-chemistry.org The rate and efficiency of these reactions are enhanced by the presence of electron-withdrawing groups, such as the ester moiety in the title compound, on the dienophile. masterorganicchemistry.com
The general mechanism involves the concerted overlap of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile, leading to the formation of a six-membered ring. organic-chemistry.org Although specific examples of this compound participating as a dienophile in Diels-Alder reactions are not widely reported in the literature, its structural features strongly suggest its capability to undergo such transformations.
Furthermore, variations like the hetero-Diels-Alder reaction, where either the diene or dienophile contains a heteroatom, are powerful methods for synthesizing heterocyclic compounds. sigmaaldrich.com The reactivity of similar α,β-unsaturated esters in these cycloadditions is well-documented, suggesting a promising, if underexplored, area of reactivity for this compound. dtu.dk
Complex Reaction Manifolds and Cascade Processes
The multiple reactive sites within this compound allow for intricate cascade reactions where a single set of reagents can trigger a sequence of transformations. The Reformatsky reaction is a prime example of such a process.
The Reformatsky reaction is an organometallic reaction that uses zinc to couple α-haloesters with carbonyl compounds, typically aldehydes or ketones, to form β-hydroxy esters. sigmaaldrich.com The reaction commences with the oxidative insertion of zinc into the carbon-bromine bond of the α-haloester, forming an organozinc reagent known as a Reformatsky enolate. researchgate.netsigmaaldrich.com This enolate is significantly less reactive than corresponding lithium enolates or Grignard reagents, which prevents it from reacting with the ester group of another molecule. researchgate.netsigmaaldrich.com
The mechanism proceeds as the aldehyde's oxygen atom coordinates to the zinc in the enolate, forming a six-membered, chair-like transition state. sigmaaldrich.com A subsequent rearrangement forms a new carbon-carbon bond, and acidic workup liberates the final β-hydroxy ester product. sigmaaldrich.com
Crucially, studies on the closely related methyl 4-bromo-3-methylbut-2-enoate have shown that both the (Z)- and (E)-isomers react with aldehydes like β-cyclocitral and benzaldehyde to yield the same primary product. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com This indicates that a stereochemical inversion from the (E)-isomer to the more stable (Z)-isomer occurs during the reaction, a key mechanistic finding. masterorganicchemistry.commasterorganicchemistry.com
Table 1: Products of the Reformatsky Reaction with Methyl 4-bromo-3-methylbut-2-enoate
| Aldehyde Reactant | Bromoester Isomer | Main Product | Observation | Source(s) |
| β-Cyclocitral | Z or E | δ-Lactone of 5-hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic acid | E to Z inversion occurs during the reaction. | organic-chemistry.org, masterorganicchemistry.com, masterorganicchemistry.com |
| Benzaldehyde | Z or E | δ-Lactone of 5-hydroxy-3-methyl-5-phenyl-2-pentenoic acid | Similar results to β-cyclocitral, indicating inversion. | masterorganicchemistry.com, masterorganicchemistry.com |
| Cyclohexenecarboxaldehyde | Z or E | Corresponding Z-2,E-4-acid (after hydrolysis) | Formation of δ-lactone intermediate is inferred. | masterorganicchemistry.com, masterorganicchemistry.com |
A significant feature of the Reformatsky reaction involving methyl 4-bromo-3-methylbut-2-enoate is the formation of δ-lactone intermediates. masterorganicchemistry.commasterorganicchemistry.com Investigations have demonstrated that the reaction between both (Z)- and (E)-bromoesters and various aldehydes predominantly yields a δ-lactone. masterorganicchemistry.comorganic-chemistry.org The subsequent hydrolysis of this lactone intermediate leads to the corresponding Z-2,E-4-acids. organic-chemistry.orgmasterorganicchemistry.com The formation of the lactone is a direct consequence of an intramolecular cyclization of the initial Reformatsky adduct, driven by the proximity of the newly formed hydroxyl group and the ester functionality. This process is a testament to the cascade nature of the reaction manifold.
The diverse reactivity of this compound necessitates precise control over reaction conditions to achieve desired outcomes. The concepts of chemoselectivity (differentiating between functional groups) and regioselectivity (differentiating between positions within a functional group) are central to its synthetic utility.
Chemoselectivity: The Reformatsky reaction is a classic example of chemoselectivity. The organozinc enolate is sufficiently nucleophilic to attack an aldehyde but not the less reactive ester group present in the same molecule or other substrate molecules. dtu.dk This allows for the selective formation of the desired β-hydroxy ester without polymerization or self-condensation.
Regioselectivity: The molecule offers multiple electrophilic sites: the carbonyl carbon (C1), the β-carbon (C3), and the carbon bearing the bromine (C4). The regioselectivity of a nucleophilic attack is determined by the nature of the reagent.
β-Attack (Conjugate Addition): As discussed, soft nucleophiles can favor attack at the β-carbon (C3), leading to Michael addition products. mdpi.com
α'-Attack (Substitution): Harder, less sterically hindered nucleophiles may attack the C4 position, leading to SN2 or SN2' substitution of the bromide.
This competition between reactive sites means that the choice of nucleophile, metal, and reaction conditions can be used to steer the transformation towards a specific, desired constitutional isomer.
Advanced Spectroscopic Characterization for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of ethyl (Z)-4-bromo-3-methylbut-2-enoate in solution. One-dimensional (1D) ¹H and ¹³C NMR provide information about the chemical environment and connectivity of hydrogen and carbon atoms, while two-dimensional (2D) techniques are essential for confirming the assignment and, most importantly, for establishing the (Z)-stereochemistry.
¹H NMR and ¹³C NMR for Chemical Shift Analysis and Connectivity
The ¹H NMR spectrum provides the initial assessment of the proton environments. For the ethyl ester group, a characteristic quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃) are expected. The key diagnostic signals for the butenoate backbone of the (Z)-isomer are the vinylic proton (-C(Br)=CH-) and the methyl group attached to the double bond (-C(CH₃)=). Due to the anisotropic effect of the carbonyl group, the vinylic proton in the (Z)-isomer is expected to appear at a specific chemical shift, differentiated from its (E)-isomer counterpart. Similarly, the protons of the bromomethyl group (-CH₂Br) will appear as a singlet.
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The spectrum will show distinct signals for the carbonyl carbon (C=O), the two sp² carbons of the double bond, the bromomethyl carbon (-CH₂Br), the C3-methyl carbon, and the two carbons of the ethyl ester group. The chemical shifts of the sp² carbons and the C3-methyl carbon are particularly sensitive to the double bond's geometry. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on analogous structures, as specific experimental data for the pure (Z)-isomer is not widely published. Actual values may vary.)
| Atom Position (Structure) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (C=O) | - | ~165-167 |
| 2 (CH) | ~5.9-6.2 (s) | ~117-120 |
| 3 (C-CH₃) | - | ~150-155 |
| 4 (CH₂Br) | ~4.1-4.3 (s) | ~28-32 |
| 5 (C-CH₃) | ~2.1-2.3 (s) | ~25-28 |
| 6 (OCH₂) | ~4.0-4.2 (q) | ~60-62 |
| 7 (OCH₂CH₃) | ~1.2-1.4 (t) | ~14 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural and (Z)-Stereochemical Elucidation
Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals from the 1D spectra and for confirming the (Z)-geometry of the double bond.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling relationships. A key expected correlation would be between the methylene and methyl protons of the ethyl group (H-6 and H-7), confirming the ethyl ester fragment. The lack of correlation between the vinylic proton (H-2), the C3-methyl protons (H-5), and the bromomethyl protons (H-4) would confirm their isolated nature as singlets.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link H-2 to C-2, H-4 to C-4, H-5 to C-5, H-6 to C-6, and H-7 to C-7, allowing for the secure assignment of the carbon signals based on the more easily assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. Key expected HMBC correlations include:
H-2 (vinylic proton) to C-1 (carbonyl), C-3, and C-4.
H-5 (C3-methyl protons) to C-2, C-3, and C-4.
H-4 (bromomethyl protons) to C-2 and C-3.
H-6 (ethyl methylene protons) to C-1 (carbonyl) and C-7.
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for determining the (Z)-stereochemistry. The NOESY spectrum shows correlations between protons that are close in space, regardless of their bonding. For the (Z)-isomer, a distinct cross-peak is expected between the vinylic proton (H-2) and the C3-methyl protons (H-5), as they are on the same side of the double bond. Conversely, a correlation would be expected between the vinylic proton (H-2) and the bromomethyl protons (H-4). The presence of the H-2/H-5 correlation and the absence of a strong correlation between H-2 and H-4 would be definitive proof of the (Z)-configuration.
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent of these is the strong absorption from the C=O (carbonyl) stretch of the α,β-unsaturated ester, which typically appears in the region of 1715-1730 cm⁻¹. The C=C double bond stretch is also a key feature, expected around 1640-1650 cm⁻¹. The C-O stretching vibrations of the ester group will appear in the 1100-1300 cm⁻¹ region. The presence of the C-Br bond would be indicated by a stretching vibration in the lower frequency "fingerprint" region, typically between 500 and 600 cm⁻¹.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Bond Type | Expected Frequency (cm⁻¹) | Intensity |
| Alkyl C-H | C-H stretch | 2850-3000 | Medium-Strong |
| Ester Carbonyl | C=O stretch | 1715-1730 | Strong |
| Alkene | C=C stretch | 1640-1650 | Medium |
| Ester C-O | C-O stretch | 1100-1300 | Strong |
| Bromomethyl | C-Br stretch | 500-600 | Medium-Weak |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, which can be used to confirm the elemental composition of the molecule. For this compound, with the molecular formula C₇H₁₁BrO₂, the expected monoisotopic mass would be approximately 205.9942 Da. HRMS analysis can distinguish this from other compounds with the same nominal mass. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), where the M and M+2 peaks appear in an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Analysis of the fragmentation patterns in the mass spectrum can further corroborate the structure. Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃) or ethylene (B1197577) from the ethyl group. Cleavage of the relatively weak C-Br bond would result in a prominent fragment corresponding to the loss of a bromine radical.
X-ray Crystallography (if crystalline form is available) for Definitive Solid-State Structure and Z-Configuration Confirmation
Should this compound be obtainable as a single crystal of suitable quality, X-ray crystallography would offer the most definitive and unambiguous proof of its molecular structure and stereochemistry. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal.
The resulting crystal structure would provide exact bond lengths, bond angles, and torsional angles, unequivocally confirming the (Z)-configuration of the C2=C3 double bond. It would visually resolve the relative positions of the bromomethyl group and the ester moiety with respect to the substituents on the double bond. As of now, no publicly available X-ray crystal structures have been reported for this specific compound.
Synthetic Utility of Ethyl Z 4 Bromo 3 Methylbut 2 Enoate As a Key Organic Building Block
Applications in the Synthesis of Complex Natural Products and Analogues
The structural features of ethyl (Z)-4-bromo-3-methylbut-2-enoate make it a valuable precursor for the assembly of intricate molecular architectures found in nature.
The reactivity of the carbon-bromine bond allows this class of compounds to serve as synthons for creating cyclic systems. While direct application of the title compound is an area of ongoing research, a structurally related compound, ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, has been successfully used to synthesize new bicyclic 1,4-benzoxazine derivatives. researchgate.net In this work, the bromo-enoate analogue reacts with substituted aminophenols to construct the heterocyclic and, ultimately, bicyclic framework. researchgate.net This demonstrates the potential of vinylogous bromo-esters for building complex polycyclic scaffolds that are of interest in medicinal chemistry and materials science.
Design and Development of Novel Pharmaceutical Intermediates
The development of new drugs often relies on the availability of versatile chemical intermediates that can be readily modified. This compound and its analogues fit this role by enabling the creation of heterocyclic systems, which are core structures in many pharmaceuticals.
Research has shown that related bromo-enoates can be used to prepare novel pyrrole-2-ones and 1,4-benzoxazines. researchgate.net These heterocyclic motifs are prevalent in pharmacologically active compounds. The ability to use the bromoester as a starting point for generating libraries of such derivatives makes it a valuable tool in drug discovery. For instance, the general utility of this type of compound in organic synthesis is highlighted by its appearance in patent literature for the preparation of indazoles, which have been investigated as LRRK2 inhibitors for potential therapeutic applications. The Reformatsky reaction, for which this compound is a suitable substrate, can be employed to react with imines (an aza-Reformatsky reaction), leading to the synthesis of β-amino esters, another important class of pharmaceutical intermediates. wikipedia.orgbeilstein-journals.org
Table 1: Applications of this compound and Analogues in Synthesis
| Building Block | Application Area | Resulting Scaffold/Intermediate | Reference |
|---|---|---|---|
| Ethyl 4-bromo-3-methylbut-2-enoate | Natural Product Synthesis | 9-cis-β-carotene intermediate | researchgate.net |
| Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate (Analogue) | Heterocyclic Synthesis | Bicyclic 1,4-benzoxazines | researchgate.net |
| This compound | Pharmaceutical Intermediates | β-Hydroxy-esters / β-Amino esters | wikipedia.org |
Development of New Synthetic Methodologies
Beyond its direct application in synthesizing target molecules, this compound is a substrate for developing and adapting important name reactions in organic chemistry.
Reformatsky Reaction: The classic Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc to form a β-hydroxy-ester. wikipedia.org this compound is a vinylogous halo-ester, meaning its reactive C-Br bond is separated from the ester group by a carbon-carbon double bond. This allows it to undergo Reformatsky-type reactions. The reaction proceeds via the formation of an organozinc reagent, or 'Reformatsky enolate', which is less reactive than Grignard or organolithium reagents and thus does not typically add to the ester functionality. wikipedia.org This specific substrate can therefore react with aldehydes or ketones at the γ-position to form new carbon-carbon bonds, leading to more complex unsaturated esters. Modern adaptations of this reaction focus on controlling the stereochemistry, including the development of asymmetric variants. beilstein-journals.org
Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orgmasterorganicchemistry.com While this compound is not itself a Wittig reagent, it is an ideal precursor for one. The allylic bromide can be displaced by triphenylphosphine (B44618) to form a phosphonium salt. Subsequent deprotonation of this salt with a suitable base would generate a stabilized phosphonium ylide. Stabilized ylides, which contain an electron-withdrawing group like an ester, typically react with aldehydes to selectively form (E)-alkenes. wikipedia.orgyoutube.com This entire sequence makes the bromoester a valuable C5 synthon for extending a carbon chain via a Wittig olefination, a strategy employed in the synthesis of natural products like retinoids. researchgate.net
Table 2: Role in Synthetic Methodologies
| Methodology | Role of this compound | Expected Product Type | Reference |
|---|---|---|---|
| Reformatsky Reaction | Vinylogous α-halo ester substrate | γ-Adduct (Unsaturated γ-hydroxy ester) | wikipedia.org |
| Wittig Reaction | Precursor to a stabilized phosphonium ylide | (E)-Alkene after reaction with an aldehyde | wikipedia.orgyoutube.com |
Future Perspectives and Emerging Research Avenues
Exploration of Asymmetric Synthesis Methodologies for Enantiopure (Z)-Isomer
The generation of enantiopure compounds is a cornerstone of modern medicinal and materials chemistry. While the synthesis of racemic ethyl (Z)-4-bromo-3-methylbut-2-enoate is established, the development of asymmetric methods to access a single enantiomer remains a key research objective. The creation of a chiral center at the C3 position would open new pathways for the synthesis of stereochemically defined molecules.
Future research in this area could focus on several promising strategies:
Enzymatic and Biocatalytic Methods : The use of enzymes to perform chemical transformations is a rapidly growing field. vapourtec.com Biocatalysis could be employed for the kinetic resolution of a racemic mixture of a precursor alcohol or for the direct asymmetric synthesis. The application of automated fast-flow solid-phase synthesis to create custom enzymes could provide access to biocatalysts with high enantioselectivity for specific substrates like this bromoenoate. nih.gov
Chiral Catalysis : The development of chiral catalysts, either metal-based or organocatalytic, could enable the direct enantioselective synthesis. A potential route could involve an asymmetric allylic substitution reaction on a suitable precursor.
Substrate-Controlled Synthesis : Introducing a chiral auxiliary to the ester group could direct the stereochemical outcome of the key bond-forming reactions, which could then be removed in a subsequent step.
Table 1: Potential Asymmetric Synthesis Strategies
| Methodology | Description | Potential Advantages |
| Biocatalytic Resolution | Use of lipases or other enzymes to selectively react with one enantiomer of a racemic precursor, allowing for the separation of the desired enantiomer. | High enantioselectivity, mild reaction conditions, environmentally friendly. |
| Asymmetric Hydrogenation | Asymmetric hydrogenation of a tetrasubstituted alkene precursor using a chiral catalyst to set the stereocenter before subsequent functionalization. | Well-established technology with a wide range of available catalysts. |
| Chiral Phase-Transfer Catalysis | Asymmetric alkylation or bromination of a β-keto ester precursor using a chiral phase-transfer catalyst to introduce the stereocenter and methyl group. | Operational simplicity and applicability to large-scale synthesis. |
Development of Sustainable and Green Chemistry Approaches to Synthesis and Transformations
Modern chemical synthesis places a strong emphasis on sustainability. The principles of green chemistry aim to reduce waste, minimize energy consumption, and use renewable resources. nih.gov Traditional syntheses of vinyl bromides, and specifically of ethyl 4-bromo-3-methylbut-2-enoate, have sometimes relied on hazardous solvents like carbon tetrachloride and stoichiometric brominating agents. researchgate.net
Future research will focus on developing greener synthetic routes. nih.gov Key areas for improvement include:
Safer Solvents and Reagents : Replacing hazardous solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents. nih.gov The use of vinyl esters and sulfonates as green alternatives to vinyl bromide in cross-coupling reactions is also an area of interest. mdpi.com
Catalytic Methods : Employing catalytic amounts of reagents instead of stoichiometric quantities can significantly reduce waste. nih.gov For instance, developing catalytic Hunsdiecker-type reactions or palladium-catalyzed conversions of vinyl triflates to vinyl bromides represents a greener approach. researchgate.net
Atom Economy : Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. One-pot syntheses and tandem reactions contribute significantly to atom economy. iastate.edu
Renewable Feedstocks : Exploring pathways that begin from biorenewable starting materials, such as converting α,β-unsaturated carboxylic acids derived from biomass into the target vinyl bromide. researchgate.net
Table 2: Comparison of Traditional vs. Green Synthesis Approaches
| Synthesis Aspect | Traditional Method (Example) | Potential Green Alternative | Green Chemistry Principle Addressed |
| Starting Material | Ethyl 3,3-dimethylacrylate (petroleum-derived) researchgate.net | Bio-derived unsaturated esters | Use of Renewable Feedstocks |
| Solvent | Carbon Tetrachloride (CCl₄) researchgate.net | Supercritical CO₂, 2-MeTHF, or solvent-free conditions | Safer Solvents and Auxiliaries |
| Brominating Agent | N-Bromosuccinimide (stoichiometric) researchgate.net | HBr with an oxidant (e.g., O₂) and a catalyst | Catalysis, Atom Economy |
| Energy Input | Reflux heating for extended periods researchgate.net | Microwave irradiation or flow chemistry for rapid heating | Design for Energy Efficiency |
Computational Chemistry for Predictive Reactivity and Mechanistic Insights
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern organic chemistry. researchgate.netnih.gov Applying these methods to this compound can provide profound insights into its behavior and guide experimental design.
Future computational studies could target:
Reaction Mechanism Elucidation : DFT calculations can map the entire reaction coordinate for transformations involving the bromoenoate, identifying transition states and intermediates. researchgate.net This is particularly valuable for understanding stereochemical outcomes, such as the E/Z isomerization observed during certain Reformatsky reactions. researchgate.net
Predictive Reactivity : Molecular orbital calculations can identify the most nucleophilic and electrophilic sites within the molecule, predicting its reactivity towards various reagents. This can help in designing novel tandem reactions by understanding the competing reaction pathways.
Spectroscopic Prediction : Calculating NMR chemical shifts, coupling constants, and vibrational frequencies can aid in the structural confirmation of reaction products, especially for complex molecules derived from this building block.
Table 3: Applications of Computational Chemistry
| Computational Method | Target of Study | Potential Insight |
| Density Functional Theory (DFT) | Transition state analysis of substitution reactions. | Determination of reaction barriers (kinetics) and stereochemical pathways. nih.gov |
| Molecular Electrostatic Potential (MEP) Mapping | Mapping electron density across the molecule. | Identification of electrophilic (e.g., C4, carbonyl carbon) and nucleophilic sites. |
| Time-Dependent DFT (TD-DFT) | Calculation of electronic excitation energies. | Prediction of UV-Vis spectra for chromophoric derivatives. |
| NMR Chemical Shift Calculation | Simulating ¹H and ¹³C NMR spectra. | Aiding in the structural assignment of complex products and diastereomers. |
Integration into Automated Synthesis and Flow Chemistry Platforms
The transition from traditional batch synthesis to automated and continuous flow platforms offers significant advantages in terms of safety, scalability, and efficiency. elveflow.com Flow chemistry is particularly well-suited for handling hazardous reagents and managing highly exothermic or rapid reactions. amt.uk
The synthesis and subsequent transformations of this compound could be significantly enhanced through:
Improved Safety and Control : The synthesis often involves bromination, which can be hazardous on a large scale. Flow reactors, with their small reaction volumes and superior heat and mass transfer, allow for precise control over reaction conditions, minimizing risks. amt.uk
Scalability and Reproducibility : Once a reaction is optimized in a flow system, it can be scaled up by simply running the reactor for a longer duration, ensuring high reproducibility from milligram to kilogram scales. This is beneficial for producing intermediates for the agrochemical or pharmaceutical industries. vapourtec.com
Multi-step Telescoped Synthesis : Flow platforms allow for the "telescoping" of multiple reaction steps without intermediate purification. A flow process could be designed where the bromoenoate is synthesized in the first reactor and then directly streamed into a second reactor for a subsequent cross-coupling or substitution reaction.
Table 4: Advantages of Flow Chemistry for this compound
| Feature | Benefit in Flow Chemistry | Relevance to Target Compound |
| Heat Transfer | Superior heat dissipation prevents thermal runaways. | Safely manage exothermic bromination and subsequent nucleophilic substitution reactions. |
| Mass Transfer | Efficient mixing of reagents and catalysts. | Increases reaction rates and yields, especially in heterogeneous catalytic processes. |
| Pressure Handling | Ability to operate at high pressures and temperatures. | Enables reactions in supercritical fluids or allows for heating solvents above their boiling points to accelerate slow transformations. |
| Automation | Automated control of parameters and product collection. | High-throughput screening of reaction conditions and library synthesis of derivatives. vapourtec.com |
Expanding the Scope of Tandem and Cascade Reactions for Molecular Complexity Generation
Tandem and cascade reactions are powerful strategies in organic synthesis that allow for the construction of complex molecular architectures from simple starting materials in a single operation. rsc.orgnih.gov These processes are highly efficient and atom-economical. The bifunctional nature of this compound makes it an ideal substrate for designing such reactions.
Future research could explore novel cascade sequences initiated by reacting with either of the molecule's functional groups:
Initial Reaction at the Allylic Bromide : A nucleophile could first displace the bromide, followed by an intramolecular reaction involving the α,β-unsaturated system. For example, an initial N-alkylation followed by an intramolecular Michael addition could rapidly generate heterocyclic scaffolds.
Initial Reaction at the Michael Acceptor : A conjugate addition of a nucleophile could generate an enolate intermediate, which could then participate in an intramolecular cyclization by displacing the bromide, forming a cyclopropane (B1198618) ring.
Organometallic Coupling Cascades : A palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) at the C-Br bond could be followed by an in-situ cyclization or another bond-forming event, leading to polycyclic systems.
Table 5: Potential Tandem Reactions and Resulting Scaffolds
| Initiating Reagent/Reaction | Proposed Cascade Sequence | Potential Molecular Scaffold |
| Aminothiol | Intermolecular Sₙ2' substitution followed by intramolecular Michael addition of the amine. | Substituted Thiazolidines |
| 1,3-Dicarbonyl Compound | Palladium-catalyzed allylic alkylation followed by intramolecular O- or C-alkylation. | Functionalized Furans or Cyclopentanes |
| Organocuprate | 1,4-Conjugate addition to form an enolate, followed by intramolecular Sₙ2 reaction. | Vinylcyclopropanes |
| Diene | Heck coupling to append the bromoenoate, followed by an intramolecular Diels-Alder reaction. | Complex Polycyclic Esters |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl (Z)-4-bromo-3-methylbut-2-enoate, and how can reaction conditions influence stereoselectivity?
- Methodological Answer : The synthesis typically involves bromination of α,β-unsaturated esters using reagents like NBS (N-bromosuccinimide) under radical initiation or photochemical conditions. Stereoselectivity in the Z-configuration is controlled by steric effects during bromine addition. For example, bulky substituents on the β-carbon favor the Z-isomer due to reduced steric hindrance in the transition state. Solvent polarity and temperature (e.g., low-temperature radical bromination) further refine selectivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Look for coupling constants (J values) between the α,β-unsaturated protons (J ≈ 10–12 Hz for Z-configuration) and deshielded carbons adjacent to the bromine atom.
- IR : C=O stretching (~1740 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹).
- X-ray crystallography : Resolve stereochemistry and confirm Z-configuration via dihedral angles, as demonstrated in analogous bromoacrylate studies .
Q. What are the documented applications of this compound in organic synthesis, particularly in constructing complex molecular architectures?
- Methodological Answer : The compound serves as a key electrophile in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce alkyl-bromide moieties into conjugated systems. It is also used in Diels-Alder reactions to synthesize bicyclic frameworks, leveraging the electron-deficient double bond. Case studies in metabolic analog synthesis highlight its utility in introducing bromine as a heavy atom for X-ray analysis .
Q. What are the stability considerations and optimal storage conditions for this compound under laboratory conditions?
- Methodological Answer : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the ester group and bromine displacement. Stability tests for analogous bromoesters show <5% degradation over 6 months under these conditions. Monitor purity via periodic HPLC analysis (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How does the Z-configuration influence the compound's reactivity in cross-coupling reactions compared to its E-isomer?
- Methodological Answer : The Z-isomer exhibits slower oxidative addition in palladium-catalyzed couplings due to steric hindrance between the bromine and ester groups. Computational studies (DFT) on analogous systems reveal higher activation energies for Z-isomers (~3–5 kcal/mol difference). Experimental validation using kinetic profiling (e.g., in situ NMR monitoring) is recommended to quantify reactivity differences .
Q. What strategies exist for resolving contradictions in reported physicochemical properties of this compound across different studies?
- Methodological Answer :
- Systematic Reproducibility Checks : Replicate synthesis and characterization under standardized conditions (e.g., IUPAC-recommended methods).
- Advanced Analytical Cross-Validation : Combine X-ray crystallography, GC-MS, and dynamic light scattering (DLS) to detect impurities or polymorphic forms.
- Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., melting points, solubility in hexane/EtOAc) to identify outliers .
Q. How can computational chemistry methods predict the behavior of this compound in novel reaction systems?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model solvent effects on conformational stability.
- Density Functional Theory (DFT) : Predict regioselectivity in nucleophilic attacks (e.g., at the β-carbon vs. bromine).
- Docking Studies : Explore interactions with enzymatic active sites for biocatalytic applications, as validated in studies on brominated acrylates .
Q. What experimental approaches can validate the stereochemical purity of this compound following synthesis?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IB column with n-hexane/isopropanol (95:5) to separate Z/E isomers.
- Vibrational Circular Dichroism (VCD) : Confirm absolute configuration via comparison with computed spectra.
- NOESY NMR : Detect spatial proximity between the bromine-bearing carbon and methyl group to confirm Z-geometry, as applied in structurally related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
